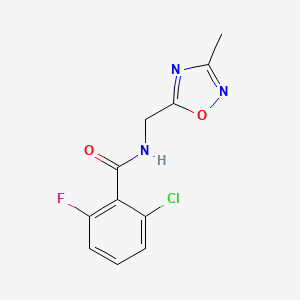

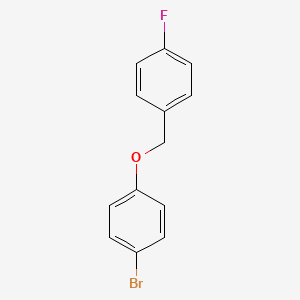

4-Bromophenyl-(4-fluorobenzyl)ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Bromophenyl-(4-fluorobenzyl)ether” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of similar compounds like 4-Bromodiphenyl ether has been reported in the literature . The preparation of certified reference material is of great significance for the related research and detection of bromine-based fire retardants .

Molecular Structure Analysis

The molecular structure of 4-Bromophenyl ether, a similar compound, is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

4-Bromophenyl ether, a related compound, is known to oxidize readily in air to form unstable peroxides that may explode spontaneously .

Physical And Chemical Properties Analysis

4-Bromophenyl ether, a related compound, is a liquid with a molecular weight of 327.999 . It has a refractive index of 1.607, a boiling point of 305 °C, a melting point of 18 °C, and a density of 1.423 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

Flame Retardancy

The compound can be used to improve the flame retardancy of materials. For instance, a derivative of this compound, Benzyl (4-fluorophenyl)phenylphosphine oxide (BFPPO), has been used to enhance the flame retardancy and dielectric properties of epoxy resin . The BFPPO-modified epoxy resin thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating when the phosphorus content was 0.9 wt.% .

Dielectric Properties

The same derivative, BFPPO, has also been used to reduce the dielectric constant and dielectric loss factor of epoxy resin thermosets at different frequencies . This indicates potential applications in the field of advanced electronic materials .

Free Radical Scavenging

The BFPPO derivative of the compound exerts its flame-retardant activity by scavenging free radicals required for combustion . This property could be useful in various applications where free radical scavenging is beneficial.

Formation of Dense Char Layer

In addition to free radical scavenging, BFPPO promotes the formation of a dense char layer that inhibits the penetration of heat and fuel and causes the concentrated release of gases . This property could be useful in applications where heat and fuel penetration need to be minimized.

Advanced Electronic Materials

The incorporation of BFPPO into epoxy resin thermosets has shown potential applications in the field of advanced electronic materials . The modified thermosets exhibited improved flame retardancy and dielectric properties, which are crucial for electronic materials .

Chemical Synthesis

The compound could potentially be used as a starting material or intermediate in the synthesis of other complex compounds. For example, a derivative of this compound, benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), was synthesized from 4-FPO and benzyl chloride through a trivial S N 2 substitution reaction .

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-4-[(4-fluorophenyl)methoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQAIWHMXGWHRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2589250.png)

![N-(2-Methoxy-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2589258.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2589261.png)

![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-phenylalanine](/img/structure/B2589262.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2589264.png)